Tert-butyl 1-formyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
Tert-butyl 1-formyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by a bicyclic ring system that includes a tert-butyl group and a formyl group.
Preparation Methods
Tert-butyl 1-formyl-2-azabicyclo[3.1.0]hexane-2-carboxylate can be synthesized using several methods. One common approach involves the reaction of tert-butyl alcohol with formic acid in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or nitric acid. Another method involves the reaction of tert-butyl alcohol with an aldehyde under acidic conditions. These reactions typically require controlled temperatures and specific reaction times to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 1-formyl-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Tert-butyl 1-formyl-2-azabicyclo[31
Medicinal Chemistry: It has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is linked to cancer cell growth.
Organic Synthesis: The compound has been used as a catalyst in organic synthesis reactions and as a ligand in coordination chemistry.
Biological Research: Its biochemical and physiological effects, including anti-inflammatory properties, have been explored for potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of tert-butyl 1-formyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is not yet fully understood. it is believed that the formyl and tert-butyl groups on the molecule interact with the enzyme active site, leading to inhibition of its activity. The bicyclic ring system may also play a role in its mechanism of action by interacting with the enzyme active site in a specific manner.
Comparison with Similar Compounds
Tert-butyl 1-formyl-2-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but differs in the position of the formyl group.
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound includes an oxygen atom in the bicyclic ring system, which can influence its chemical reactivity and biological activity.
These comparisons highlight the uniqueness of tert-butyl 1-formyl-2-azabicyclo[31
Properties
IUPAC Name |
tert-butyl 1-formyl-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWPBXYRKZHISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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